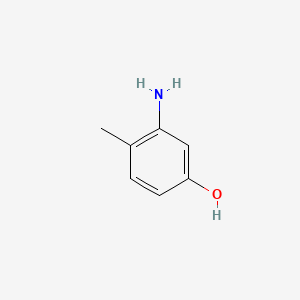

3-Amino-4-methylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNAWQZKZVVELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074860 | |

| Record name | 3-Amino-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid; [CAMEO] | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2836-00-2 | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

313 to 315 °F (NTP, 1992) | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

3-Amino-4-methylphenol CAS number

An In-Depth Technical Guide to 3-Amino-4-methylphenol (CAS No. 2836-00-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2836-00-2), a pivotal chemical intermediate. The document delineates its fundamental physicochemical properties, established synthesis methodologies, and robust analytical characterization techniques. Furthermore, it explores the compound's applications, with a particular focus on its role as a versatile building block in the synthesis of more complex molecules relevant to the pharmaceutical and dye industries. This guide also addresses critical safety, handling, and toxicological aspects to ensure its responsible use in a laboratory and industrial setting. The synthesis and analytical workflows are supported by detailed protocols and visual diagrams to provide a practical and in-depth resource for scientific professionals.

Introduction to this compound

This compound, also known by its synonyms 3-Amino-p-cresol and 5-Hydroxy-2-methylaniline, is an aromatic organic compound containing both amine and hydroxyl functional groups.[1] Its unique structure makes it a valuable intermediate in organic synthesis. The Chemical Abstracts Service (CAS) has assigned it the registry number 2836-00-2 .[1] The strategic placement of the amino, hydroxyl, and methyl groups on the benzene ring allows for a variety of chemical transformations, making it a versatile precursor in the production of dyestuffs and potentially as a building block in the development of novel pharmaceutical agents.[2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The compound typically appears as light yellow to brown or dark green crystals or powder.[1][3] It may be sensitive to prolonged exposure to air.[2][4]

A summary of its key properties is presented in the table below:

| Property | Value | Reference(s) |

| CAS Number | 2836-00-2 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Melting Point | 156-157 °C | [1] |

| Boiling Point | 229.26 °C (rough estimate) | [1] |

| Appearance | Light yellow to Brown to Dark green powder/crystal | [1][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-p-cresol, 5-Hydroxy-o-toluidine, 5-Hydroxy-2-methylaniline | [1][2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 4-methyl-3-nitrophenol. This transformation can be accomplished via several reductive methods, with catalytic hydrogenation and chemical reduction being the most prevalent. The choice of method often depends on the desired scale, available equipment, and cost considerations.

Synthesis via Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. This process involves the use of hydrogen gas in the presence of a metal catalyst.

Expertise & Experience: Raney nickel is a common choice for this type of reduction due to its high activity and cost-effectiveness. The reaction is typically carried out in a pressure vessel, such as a Parr hydrogenator, to handle the hydrogen gas safely and achieve the necessary pressure for the reaction to proceed efficiently. Tetrahydrofuran (THF) is a suitable solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.

Experimental Protocol:

-

Charge a Parr bomb or a similar hydrogenation vessel with 70 g of 4-methyl-3-nitrophenol, 200 ml of tetrahydrofuran (THF), and 2 g of activated Raney nickel catalyst.[5]

-

Seal the vessel and purge it with nitrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to 60 p.s.i.[5]

-

Commence shaking or stirring and maintain the reaction for approximately 3.5 hours.[5] Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture to remove the Raney nickel catalyst. Caution: Raney nickel can be pyrophoric when dry; ensure it remains wet during filtration and disposal.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting residue from a suitable solvent, such as ether, to yield this compound as a grey solid.[5]

Caption: Workflow for the catalytic hydrogenation of 4-methyl-3-nitrophenol.

Synthesis via Chemical Reduction

Chemical reduction offers an alternative route that avoids the need for specialized high-pressure equipment. This method utilizes reducing agents in a suitable solvent system.

Expertise & Experience: A combination of iron nanoparticles and sodium borohydride (NaBH₄) in an aqueous solution with a surfactant like Tocophersolan (TPGS) provides an effective and environmentally friendlier reduction system.[1] Iron is a classic, inexpensive reagent for nitro group reduction, and its activity can be enhanced by using it in nanoparticle form. NaBH₄ acts as the hydrogen source. The use of a surfactant in water aligns with green chemistry principles by reducing the reliance on volatile organic solvents.

Experimental Protocol:

-

In a suitable reaction vessel, combine 4-methyl-3-nitrophenol (77 mg, 0.50 mmol), iron nanoparticles (6 mg), and sodium borohydride (29 mg, 0.75 mmol).[1]

-

Add 1.0 mL of a 2 wt. % TPGS/H₂O solution to the mixture.[1]

-

Stir the reaction mixture at room temperature for 2 hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate.

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield this compound as a white solid.[1] A yield of 91% has been reported for this method.[1]

Caption: Workflow for the chemical reduction of 4-methyl-3-nitrophenol.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, several analytical techniques are employed. Each technique provides specific structural information, and together they offer a comprehensive characterization of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) at an m/z of 123, corresponding to its molecular weight.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra can be used to confirm the presence of the aromatic protons, the methyl group, the amine, and the hydroxyl group, as well as their respective chemical environments.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, and C-H and C=C stretches of the aromatic ring.[6]

Applications in Research and Drug Development

This compound serves as a key intermediate in various synthetic applications.

-

Dyestuff Intermediate: Historically, aminophenols are crucial precursors in the synthesis of various dyes, particularly hair dyes and textile colorants.[2]

-

Pharmaceutical Building Block: In the context of drug development, the bifunctional nature of this compound makes it an attractive starting material. The amino and hydroxyl groups can be selectively functionalized to build more complex molecular architectures. While specific drugs directly derived from this compound are not prominently cited, related aminophenol structures are integral to many pharmaceuticals. For instance, the aminophenol scaffold is found in analgesics like paracetamol (acetaminophen), which is structurally related. The potential exists for this compound to be used in the synthesis of novel Schiff bases or other derivatives for evaluation as antimicrobial or anticancer agents, a strategy that has been explored with other aminophenol derivatives.[7]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety.

-

Storage: It should be stored in a cool, dark place under an inert atmosphere to prevent degradation, as it may be sensitive to prolonged air exposure.[1][4]

-

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.[8] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4]

-

Spill Management: In case of a spill, all ignition sources should be removed. The solid material should be dampened with 60-70% ethanol and transferred to a suitable container for disposal.[4] The contaminated area should then be thoroughly cleaned.[4]

Conclusion

This compound (CAS No. 2836-00-2) is a chemical compound of significant utility in synthetic chemistry. Its well-defined physicochemical properties, coupled with established and efficient synthesis routes, make it a readily accessible intermediate. The analytical methods outlined in this guide provide a framework for its quality control and characterization. While its primary application has been in the dye industry, its structural motifs suggest potential for broader use in the design and synthesis of new molecules in pharmaceutical research. Adherence to strict safety protocols is paramount when working with this compound to mitigate the associated health and safety risks. This guide serves as a foundational resource for scientists and researchers utilizing this compound in their work.

References

- 1. This compound CAS#: 2836-00-2 [amp.chemicalbook.com]

- 2. 3-Amino-p-cresol | C7H9NO | CID 17820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2836-00-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. prepchem.com [prepchem.com]

- 6. This compound(2836-00-2) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 3-Amino-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Amino-4-methylphenol, a substituted aromatic compound, holds significant interest within the realms of pharmaceutical and chemical synthesis. Its unique structural arrangement, featuring amino, hydroxyl, and methyl functional groups on a benzene ring, imparts a distinct set of physical and chemical characteristics that are pivotal for its application in drug development and as a dye intermediate.[1] This guide provides a comprehensive exploration of the core physical properties of this compound, offering both established data and the experimental methodologies for their validation. By elucidating the causality behind these properties and their measurement, this document serves as an essential resource for researchers and developers working with this versatile molecule.

Introduction to this compound: A Molecule of Interest

This compound, also known by its synonyms 3-Amino-p-cresol and 5-Hydroxy-2-methylaniline, is a crystalline solid at room temperature.[1] Its chemical structure, characterized by the strategic placement of an amino group, a hydroxyl group, and a methyl group on a phenyl ring, makes it a valuable precursor in the synthesis of a variety of more complex molecules. Understanding its fundamental physical properties is the first critical step in its effective utilization in any research or development pipeline.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 2836-00-2[1]

-

Molecular Formula: C₇H₉NO[1]

-

Molecular Weight: 123.15 g/mol [1]

Core Physical and Chemical Properties

The physical properties of a compound are a direct manifestation of its molecular structure and the intermolecular forces at play. For this compound, the presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (hydroxyl and amino groups) dictates many of its macroscopic characteristics.[1]

| Property | Value | Source |

| Appearance | Light yellow to brown to dark green powder or crystals. | TCI |

| Melting Point | 156-157 °C | ChemicalBook |

| 159.0 to 163.0 °C | TCI | |

| Boiling Point | 229.26 °C (rough estimate) | ChemicalBook |

| Sublimes[2] | CAMEO Chemicals | |

| Density | 1.0877 g/cm³ (rough estimate) | ChemicalBook |

| pKa | 10.32 ± 0.18 (Predicted) | ChemicalBook |

| Air & Water Reactions | May be sensitive to prolonged exposure to air.[1] | PubChem |

| Reactivity | Reacts with strong oxidizing agents.[1] | PubChem |

Experimental Determination of Physical Properties

To ensure the scientific integrity of research and development, it is crucial to understand the methodologies behind the determination of these physical properties. The following sections detail the standard experimental protocols.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Workflow for Melting Point Determination:

References

A-Synoptic-Guide-to-3-Amino-4-methylphenol-Properties-Synthesis-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Chemical Intermediate

3-Amino-4-methylphenol, also known as 3-amino-p-cresol, is an aromatic organic compound featuring hydroxyl, amino, and methyl groups attached to a benzene ring.[1][2] This structural arrangement makes it a versatile intermediate in the synthesis of a wide range of commercially significant molecules.[3] Its primary utility is found in the formulation of oxidative hair dyes, where it acts as a "coupler" to form a spectrum of colors.[4][5] Furthermore, it serves as a crucial building block in the production of specialized pharmaceuticals, agrochemicals, and high-performance resins.[3][6][7] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis protocols, reactivity, analytical characterization, and safety considerations, tailored for professionals in the chemical and pharmaceutical sciences.

Part 1: Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a phenol ring substituted with an amino group (-NH2) at position 3 and a methyl group (-CH3) at position 4. This specific arrangement of functional groups dictates its chemical behavior and physical properties. The hydroxyl group imparts acidic properties, while the amino group provides basic and nucleophilic characteristics.[8] The methyl group, being electron-donating, influences the reactivity of the aromatic ring. The molecule is prone to oxidation, particularly on prolonged exposure to air, which can affect its stability and purity.[9][10]

Caption: Chemical structure of this compound (CAS: 2836-00-2).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2836-00-2 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molar Mass | 123.15 g/mol | [1][2] |

| Appearance | Light yellow to brown crystalline powder | [9] |

| Melting Point | 156-157 °C | [9] |

| Boiling Point | 229.26 °C (estimate) | [9] |

| pKa | 10.32 (estimate) | [9] |

| Solubility | Soluble in alcohol, ether; slightly soluble in water. |

| Synonyms | 3-Amino-p-cresol, 5-Hydroxy-o-toluidine, 2-Amino-4-hydroxytoluene |[2] |

Part 2: Synthesis and Manufacturing Processes

The most prevalent and industrially significant method for synthesizing this compound is through the catalytic reduction of its nitro precursor, 4-methyl-3-nitrophenol.[9] This reaction is favored due to the ready availability of the starting material and the high yields achievable.[11] The reduction effectively converts the nitro group (-NO₂) into an amino group (-NH₂) without affecting the other functional groups on the aromatic ring.

Causality in Experimental Design: The choice of a reducing agent and catalyst system is critical. While various methods exist, catalytic hydrogenation using catalysts like Raney Nickel under hydrogen pressure offers a clean and efficient route.[12] Alternatively, reduction using iron powder in a mildly acidic medium is a classic, cost-effective method.[6] The use of iron is particularly advantageous in industrial settings due to its low cost and ease of handling. More modern approaches employ reagents like sodium borohydride with iron nanoparticles, which can proceed at room temperature.[9]

Exemplary Laboratory Protocol: Reduction of 4-Methyl-3-nitrophenol

This protocol outlines a general procedure based on reduction with iron nanoparticles and sodium borohydride, known for its efficiency and mild reaction conditions.[9]

-

Reaction Setup: In a round-bottom flask, combine 4-methyl-3-nitrophenol (1.0 eq), iron nanoparticles (catalytic amount, e.g., ~0.1 eq), and an aqueous solvent system.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, ~1.5 eq) to the stirred suspension at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Work-up: Upon completion, quench the reaction carefully with water. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., hexane/ethyl acetate) to yield pure this compound as a solid.[9]

Caption: General workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by its three functional groups. The amino group is a primary site for electrophilic substitution, most notably diazotization. The phenolic hydroxyl group is acidic and can be deprotonated to form a highly activated phenoxide ion. The aromatic ring itself is activated towards electrophilic aromatic substitution, with the directing effects of the -OH, -NH₂, and -CH₃ groups influencing the position of incoming electrophiles.

Key Reaction: Diazotization-Coupling

A cornerstone of its application in the dye industry is the diazotization of the primary amino group. This reaction involves treating this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C).[13][14]

Mechanistic Insight: The low temperature is crucial because the resulting diazonium salt is unstable and can decompose at higher temperatures.[14] The diazonium ion is a weak electrophile that can then react with an electron-rich coupling component (such as another phenol or an aniline derivative) in an azo coupling reaction to form a highly colored azo compound.[15] This two-step process is the fundamental chemical basis for the formation of a vast array of azo dyes.[13]

Caption: Reaction pathway from this compound to an azo dye.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Peaks / Signals |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, amino protons, and hydroxyl proton. Chemical shifts are influenced by the solvent. |

| ¹³C NMR | Resonances for seven distinct carbon atoms, including the methyl carbon and six aromatic carbons. |

| FT-IR (KBr) | Broad peak for O-H stretching (~3300-3400 cm⁻¹), N-H stretching peaks (~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and characteristic C=C aromatic ring stretches (~1500-1600 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 123.[9] |

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for determining the purity of this compound and quantifying any related impurities.

Rationale: A reversed-phase C18 column is used to separate the polar analyte from nonpolar impurities. A buffered mobile phase is employed to ensure consistent ionization of the amino and hydroxyl groups, leading to sharp, reproducible peaks. A Photo Diode Array (PDA) detector is ideal for confirming peak identity via UV spectra and for developing quantitative methods.[16]

-

System: HPLC with PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a buffer (e.g., 0.05 M Acetic Acid Buffer, pH 5.9) in a 20:80 ratio.[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 40 °C.[16]

-

Detection: UV detection at a wavelength appropriate for the analyte (e.g., ~275-285 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 10-20 µg/mL).

-

Validation: The method should be validated for linearity, precision, accuracy, and selectivity to ensure reliable results.[16] For instance, the method should be able to resolve this compound from its isomers.[16]

Part 5: Applications in Research and Industry

The unique structure of this compound makes it a valuable component in several industrial applications.

-

Hair Dyes: Its primary application is as an oxidative hair dye intermediate, specifically a coupler.[4][5] In the presence of an oxidizing agent (like hydrogen peroxide) and a primary intermediate (like p-phenylenediamine), it undergoes a coupling reaction within the hair shaft to form stable, long-lasting color molecules.[4][5] The final shade depends on the specific combination of couplers and primary intermediates used.

-

Pharmaceuticals and Agrochemicals: It serves as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and plant protection agents.[6][7]

-

Specialty Polymers: High-purity grades are used in the synthesis of advanced resins and carbon fibers, where its specific chemical functionality contributes to the final polymer properties.[3]

Part 6: Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and awareness of the associated hazards are paramount. This compound is classified as an irritant and may cause skin, eye, and respiratory system irritation.[10][17][18]

GHS Hazard Classification:

-

Acute Toxicity (Oral): May be harmful if swallowed.[17]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[17][18]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[17][18]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[18]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[9][18] The compound may be sensitive to prolonged air exposure.[9][10]

-

Spill Management: In case of a spill, dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[10]

Conclusion

This compound is a chemical of significant industrial importance, underpinned by the versatile reactivity of its amino, hydroxyl, and methyl functional groups. Its role as a key intermediate, particularly in the coloration and pharmaceutical industries, is well-established. A thorough understanding of its synthesis, reactivity, and analytical profile is crucial for its effective and safe utilization in research and development. This guide has provided a detailed framework for professionals, emphasizing the scientific rationale behind its synthesis and characterization, thereby enabling its confident application in developing new materials and technologies.

References

- 1. 3-Amino-p-cresol | C7H9NO | CID 17820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. ulprospector.com [ulprospector.com]

- 6. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google Patents [patents.google.com]

- 7. chemicalkland.com [chemicalkland.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. This compound CAS#: 2836-00-2 [amp.chemicalbook.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. scialert.net [scialert.net]

- 14. benchchem.com [benchchem.com]

- 15. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 16. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-4-methylphenol for Advanced Research

Abstract

3-Amino-4-methylphenol, a key aromatic amine, serves as a versatile intermediate in the synthesis of a wide range of organic compounds, particularly within the pharmaceutical and dye industries. Its unique structure, featuring amino, hydroxyl, and methyl functional groups on a benzene ring, allows for diverse chemical modifications. This guide provides a comprehensive technical overview of this compound, focusing on its core molecular properties, validated analytical methodologies, synthesis pathways, and critical safety protocols. The primary objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required for the effective and safe utilization of this compound in a laboratory and manufacturing setting.

Part 1: Core Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The molecular weight, in particular, is a cornerstone for stoichiometric calculations in synthesis and for definitive identification via mass spectrometry.

This compound is an organic compound with the chemical formula C₇H₉NO.[1] Its structure consists of a phenol ring substituted with an amino group and a methyl group. The precise arrangement of these groups dictates its reactivity and physical characteristics.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-p-cresol, 5-Hydroxy-o-toluidine, 5-Hydroxy-2-methylaniline | [1][3] |

| CAS Number | 2836-00-2 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [2] |

| Monoisotopic Mass | 123.068413911 Da | [2] |

The molecular weight of 123.15 g/mol is a critical parameter for converting between mass and moles, essential for reaction planning and yield calculation.[2] The monoisotopic mass is crucial for high-resolution mass spectrometry, allowing for unambiguous identification of the compound in complex matrices.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Light yellow to brown or dark green powder/crystals | [1][3] |

| Melting Point | 156-157 °C | [3] |

| Boiling Point | 229.26 °C (estimate) | [3] |

| pKa | 10.32 ± 0.18 (Predicted) | [3] |

| Topological Polar Surface Area | 46.3 Ų | [2] |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | [1][3] |

The compound's crystalline nature and relatively high melting point are indicative of strong intermolecular forces, such as hydrogen bonding, facilitated by the amino and hydroxyl groups.[3] It is sensitive to prolonged air exposure and reacts with strong oxidizing agents.[2][3] Proper storage under an inert atmosphere is therefore a critical, self-validating step to maintain its purity and prevent degradation.[3]

Part 2: Synthesis Pathways and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the reduction of a nitrated precursor. The choice of synthesis route is often dictated by factors such as yield, purity requirements, safety, and cost of reagents.

A prevalent and well-documented method involves the reduction of 4-methyl-3-nitrophenol.[3] This pathway is favored due to the accessibility of the starting material and the efficiency of the reduction step.

Common Synthesis Route: Reduction of 4-Methyl-3-nitrophenol

-

Catalytic Hydrogenation: A robust method involves the catalytic hydrogenation of 3-nitro-4-methylphenol using a Raney nickel catalyst under hydrogen pressure.[4] This method is clean and often provides high yields, but requires specialized pressure equipment.

-

Chemical Reduction: A more accessible laboratory-scale synthesis involves the use of chemical reducing agents. One documented procedure uses iron nanoparticles and sodium borohydride (NaBH₄) in an aqueous solution.[3] The iron acts as a catalyst for the reduction of the nitro group by the hydride donor. This method is advantageous as it proceeds at room temperature.[3]

The causality behind choosing chemical reduction with Fe/NaBH₄ lies in its mild reaction conditions and high efficiency (reported yield of 91%), which minimizes the formation of side products and simplifies purification.[3]

Caption: Workflow for the synthesis of this compound via chemical reduction.

Part 3: Analytical Quality Control and Validation

Ensuring the identity and purity of this compound is paramount for its use in sensitive applications like drug development. A multi-step analytical approach provides a self-validating system, where orthogonal techniques confirm the results of one another.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. For aminophenol isomers, a reversed-phase method provides excellent separation.

Objective: To quantify the purity of a this compound sample and detect any related impurities.

Methodology:

-

System Preparation: Use a High-Performance Liquid Chromatography system equipped with a Photo Diode Array (PDA) or UV detector.[5]

-

Column: Employ an octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.05 M acetic buffer, pH 5.9) in a 20:80 ratio.[5] The buffer is critical for controlling the ionization state of the amino and phenol groups, ensuring reproducible retention times.

-

Flow Rate & Temperature: Set the flow rate to 1.0 mL/minute and maintain the column temperature at 40°C for consistent separation.[5]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10-20 µg/mL).

-

Injection & Detection: Inject a defined volume (e.g., 10 µL) and monitor the elution profile at a wavelength of maximum absorbance for the analyte.

-

Data Analysis: Calculate purity by the area percentage method, assuming all components have a similar response factor. The peak area of the main component is divided by the total area of all peaks.

This method has been shown to be selective for differentiating between structural isomers, which is a critical validation parameter.[5]

Protocol 2: Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides definitive information on the molecular weight of the compound, confirming its identity.

Objective: To confirm the molecular weight of the synthesized product.

Methodology:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this compound.[3]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate.

-

Analysis: Inject the sample into the GC-MS system. The gas chromatograph separates the compound from any residual solvent or volatile impurities before it enters the mass spectrometer.

-

Interpretation: The resulting mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (m/z = 123).[3] This result provides authoritative confirmation of the compound's identity.

Caption: A self-validating quality control workflow for synthesized this compound.

Part 4: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its bifunctional nature (amine and phenol) allows it to be a precursor for more complex molecules.

-

Intermediate for Dyes and Pigments: The aromatic amine structure is a classic component in the synthesis of azo dyes and other colorants.

-

Pharmaceutical Synthesis: It is an intermediate in the preparation of various compounds. For instance, aminophenol derivatives are precursors to Schiff bases, which are studied for a wide range of biological activities.[6]

-

Antioxidant Properties: Phenolic compounds are known for their antioxidant capabilities, which can be relevant in materials science to prevent degradation of polymers.[7]

-

Agrochemicals: It serves as an intermediate for producing plant protection agents.[8]

The selection of this compound in a synthetic scheme is a strategic choice to introduce a hydroxyl- and amino-substituted tolyl group into a target molecule, providing sites for further functionalization or for influencing the final molecule's solubility and binding properties.

Part 5: Critical Safety and Handling Protocols

Authoritative grounding in safety is non-negotiable when handling chemical reagents. This compound is classified as an irritant.[3]

Hazard Identification:

-

May cause respiratory irritation.[9]

-

May be sensitive to prolonged exposure to air, which can affect purity.[2][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Disposable sleeves are recommended for handling the solid.[10]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

Spill & Disposal Procedures:

-

Spill: In case of a spill, first remove all ignition sources. Dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne and transfer it to a suitable container for disposal.[10]

-

Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local and national regulations.[9]

Trustworthiness in the lab is built on a foundation of safety. Adhering to these protocols is a self-validating system for protecting researchers and ensuring the integrity of experiments.

References

- 1. This compound | 2836-00-2 | TCI AMERICA [tcichemicals.com]

- 2. 3-Amino-p-cresol | C7H9NO | CID 17820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2836-00-2 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant - Wikipedia [en.wikipedia.org]

- 8. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of 3-Amino-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-methylphenol, a key intermediate in various chemical syntheses. Due to the limited availability of direct quantitative solubility data for this specific isomer, this guide synthesizes information from closely related aminophenol analogs, established physicochemical principles, and standardized methodologies to provide a robust framework for its application in research and development. We will delve into the theoretical and practical aspects of its solubility in aqueous and organic media, the critical factors influencing dissolution, and detailed protocols for experimental determination.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound, also known as 3-amino-p-cresol, is an aromatic organic compound featuring both a weakly basic amino group and a weakly acidic hydroxyl group on a toluene backbone. This amphoteric nature is central to its solubility behavior, allowing for significant modulation through changes in pH. The compound presents as a crystalline solid and may be sensitive to prolonged exposure to air[1][2].

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 2836-00-2 | [3][4] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2][3] |

| Melting Point | 156-157°C | [1] |

| Appearance | Crystals, Light yellow to brown to dark green powder | [1][4] |

| pKa (predicted) | 10.32 ± 0.18 | [1] |

The interplay of the amino and hydroxyl functional groups, along with the methyl group, dictates the polarity and hydrogen bonding capacity of the molecule, which are fundamental to its solubility.

Aqueous Solubility: The Critical Role of pH

The solubility of aminophenols in water is profoundly influenced by the pH of the solution. The amphoteric nature of this compound means it can exist in different ionic forms:

-

In acidic conditions (low pH): The amino group (-NH₂) is protonated to form a more soluble cationic species (-NH₃⁺). This significantly enhances aqueous solubility[5][7][8].

-

In neutral conditions (near isoelectric point): The molecule exists predominantly in its neutral form, where solubility is expected to be at its minimum[8].

-

In alkaline conditions (high pH): The hydroxyl group (-OH) is deprotonated to form a more soluble anionic phenoxide species (-O⁻)[8].

This pH-dependent solubility is a critical consideration in designing aqueous formulations, extraction processes, and crystallization procedures.

Solubility in Organic Solvents: A Spectrum of Miscibility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." Its polar functional groups suggest good solubility in polar organic solvents, while the aromatic ring and methyl group provide some nonpolar character.

Based on data for the closely related isomer, 3-aminophenol, we can anticipate a similar trend in solubility for this compound[9].

Expected Solubility Trend in Common Organic Solvents (in descending order):

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability to form hydrogen bonds with both the amino and hydroxyl groups. For a related isomer, 4-amino-3-methylphenol, it is noted to be soluble in methanol[10].

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile, Ethyl Acetate): Good to moderate solubility is anticipated. For 3-aminophenol, the highest solubility is observed in THF and 1,4-dioxane[9].

-

Less Polar Solvents (e.g., Chloroform, 1,2-Dichloroethane): Moderate to low solubility is expected.

-

Nonpolar Solvents (e.g., Benzene, Hexane): Minimal solubility is predicted. 3-aminophenol exhibits its lowest solubility in benzene[9].

It is crucial to experimentally verify these expected trends for specific applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data for this compound, a robust experimental protocol is essential. The following procedure is adapted from established methodologies for similar compounds and aligns with the principles of the OECD Guideline 105 for testing of chemicals[9].

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solubility)

Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

For aqueous solutions, adjust the pH to the desired value before adding the solid.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the appropriate solvent.

-

-

Concentration Analysis:

-

The concentration of this compound in the diluted sample can be determined using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.

-

HPLC Method: An isocratic reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) can be employed. Detection is typically performed at the λmax of the compound[11][12][13].

-

UV-Vis Spectrophotometry: A calibration curve of absorbance versus concentration should be prepared using standard solutions of this compound in the same solvent. The absorbance of the diluted sample is then measured to determine its concentration[14][15].

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in g/100 mL, mg/L, or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of this compound. A thorough understanding of these is essential for its effective use.

Temperature

For most solid solutes, solubility increases with increasing temperature. The dissolution of 3-aminophenol has been shown to be an endothermic process, meaning that higher temperatures favor greater solubility[9]. It is reasonable to assume a similar positive correlation between temperature and solubility for this compound.

pH (Aqueous Systems)

As previously discussed, pH is a dominant factor in aqueous solubility. The ability to protonate the amino group or deprotonate the hydroxyl group allows for a wide range of solubility modulation.

Caption: The effect of pH on the ionization and solubility of this compound.

Presence of Co-solvents

In aqueous systems, the addition of a water-miscible organic solvent (co-solvent) can significantly alter the solubility of this compound. This phenomenon, known as cosolvency, is particularly relevant in pharmaceutical formulations. For 3-aminophenol, a cosolvency effect is observed in mixtures of 1,4-dioxane and water, as well as acetonitrile and water[9].

Purity of the Compound

Impurities can affect the measured solubility of a substance. It is therefore imperative to use a highly purified form of this compound for accurate solubility determination.

Conclusion and Future Perspectives

This guide has provided a comprehensive theoretical and practical framework for understanding and determining the solubility of this compound. While direct quantitative data is sparse, by leveraging information from its isomers and established chemical principles, researchers can make informed decisions regarding its use in various applications. The provided experimental protocol offers a robust starting point for generating precise solubility data, which is crucial for process optimization, formulation development, and ensuring reproducible experimental outcomes. Future research should focus on generating and publishing quantitative solubility data for this compound in a wide range of solvents and temperatures to fill the current knowledge gap.

References

- 1. This compound CAS#: 2836-00-2 [amp.chemicalbook.com]

- 2. 3-Amino-p-cresol | C7H9NO | CID 17820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. This compound | 2836-00-2 | TCI AMERICA [tcichemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]

- 8. quora.com [quora.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Amino-3-methylphenol CAS#: 2835-99-6 [amp.chemicalbook.com]

- 11. phmethods.net [phmethods.net]

- 12. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]

Pathway I: Reduction of 4-Methyl-3-nitrophenol

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methylphenol

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, a key intermediate in the pharmaceutical and chemical industries. Designed for researchers, chemists, and process development professionals, this document delves into the core chemical principles, detailed experimental protocols, and mechanistic insights that underpin its synthesis. We will explore various methodologies, from classic reduction techniques to multi-step syntheses, offering a comparative analysis to inform practical application and process optimization.

The reduction of 4-methyl-3-nitrophenol is one of the most direct and widely employed methods for synthesizing this compound. The availability of the starting material, which can be readily prepared by the nitration of p-cresol, makes this a common industrial approach. The core of this pathway is the conversion of the nitro group (-NO₂) to an amino group (-NH₂). The choice of reducing agent is a critical determinant of the reaction's efficiency, safety, and environmental impact.

Catalytic Hydrogenation

Catalytic hydrogenation is a preferred method in industrial settings due to its high efficiency, cleaner reaction profile, and the reusability of the catalyst, which leads to minimal waste generation.

Mechanism & Rationale: The process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction proceeds on the surface of the catalyst, where molecular hydrogen is adsorbed and activated. The nitro group of 4-methyl-3-nitrophenol is then sequentially reduced to the amino group. The use of a solvent like ethanol or methanol is typical, as it readily dissolves the starting material and facilitates interaction with the solid catalyst.

Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-3-nitrophenol

-

Reactor Setup: A hydrogenation reactor is charged with 4-methyl-3-nitrophenol and a suitable solvent, such as methanol.

-

Catalyst Addition: A 5% Palladium on carbon (Pd/C) catalyst is added to the mixture. The catalyst loading is typically around 0.5% by weight relative to the nitroaromatic compound.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 0.4 MPa. The mixture is agitated and heated to a temperature of about 80°C.

-

Monitoring: The reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen absorption ceases.

-

Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like toluene to obtain a product with a purity of 99.5% or higher.

Diagram: Catalytic Hydrogenation Pathway

Caption: Catalytic hydrogenation of 4-methyl-3-nitrophenol.

Chemical Reduction

Chemical reduction methods offer an alternative to catalytic hydrogenation and can be more suitable for laboratory-scale synthesis. These methods employ stoichiometric reducing agents to convert the nitro group.

Mechanism & Rationale: The sodium sulfide method is a classic approach where the sulfide ion acts as the reducing agent. The reaction is typically carried out in an aqueous or alcoholic medium. This method is advantageous due to the low cost of the reducing agent. However, it can suffer from the formation of side products and the generation of sulfur-containing waste streams, which require careful handling and disposal.

Experimental Protocol: Sodium Sulfide Reduction

-

Reactant Preparation: A solution of sodium sulfide nonahydrate and sulfur is prepared in water and heated to form a sodium polysulfide solution.

-

Reaction: 4-methyl-3-nitrophenol is dissolved in a hot sodium hydroxide solution. This solution is then slowly added to the hot sodium polysulfide solution.

-

Reflux: The reaction mixture is heated under reflux for several hours until the reduction is complete.

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a sodium sulfate solution and then with water. It can be further purified by recrystallization.

Mechanism & Rationale: The Béchamp reduction uses iron metal in the presence of an acid, typically hydrochloric acid or acetic acid. Iron(II) ions are formed in situ, which are the active reducing species. This method is cost-effective and robust. The reaction generates iron oxide sludge as a byproduct, which is a key consideration for waste management on an industrial scale.

Experimental Protocol: Béchamp Reduction

-

Reactor Setup: A reactor is charged with 4-methyl-3-nitrophenol, water, and iron powder.

-

Acid Addition: A small amount of hydrochloric acid is added to initiate the reaction.

-

Heating: The mixture is heated to reflux with vigorous stirring. The reaction is exothermic and may require cooling to maintain control.

-

Neutralization & Work-up: After the reaction is complete, the mixture is neutralized with a base, such as sodium carbonate. The iron sludge is removed by filtration.

-

Extraction & Purification: The product is extracted from the filtrate with an organic solvent. The solvent is then evaporated, and the resulting crude product is purified by recrystallization or distillation.

Pathway II: From p-Toluidine

This multi-step synthesis pathway starts from the readily available chemical p-toluidine. It involves a sequence of sulfonation, nitration, and hydrolysis, followed by the final reduction. While longer than the direct reduction of 4-methyl-3-nitrophenol, this route can be advantageous depending on the relative cost and availability of starting materials.

Diagram: Synthesis Pathway from p-Toluidine

Caption: Multi-step synthesis of this compound from p-toluidine.

Breakdown of Steps:

-

Sulfonation: p-Toluidine is treated with sulfuric acid. The sulfonic acid group (-SO₃H) is introduced onto the aromatic ring, acting as a protecting group for the amino function and a directing group for the subsequent nitration step.

-

Nitration: The resulting p-toluidine-2-sulfonic acid is nitrated using a mixture of nitric acid and sulfuric acid. The nitro group is directed to the position ortho to the amino group and meta to the sulfonic acid group.

-

Hydrolysis: The sulfonic acid group is removed by hydrolysis, typically by heating with dilute acid. This step yields 4-methyl-3-nitrophenol.

-

Reduction: The final step is the reduction of the nitro group of 4-methyl-3-nitrophenol to an amino group, which can be accomplished using any of the methods described in Pathway I.

Comparative Analysis of Synthesis Pathways

The choice of a specific synthesis pathway depends on several factors, including scale, cost, available equipment, and environmental considerations.

| Pathway | Key Steps | Typical Yield | Purity | Advantages | Disadvantages |

| I. Catalytic Hydrogenation | One-step reduction | >95% | >99.5% | High yield, high purity, clean process, catalyst is reusable. | Requires specialized high-pressure equipment, initial catalyst cost. |

| I. Chemical Reduction (Sulfide) | One-step reduction | Moderate | Good | Low-cost reagents. | Formation of sulfur byproducts, waste disposal concerns. |

| I. Chemical Reduction (Iron/Acid) | One-step reduction | Good | Good | Very low-cost reagents, robust method. | Generates significant iron sludge waste. |

| II. From p-Toluidine | Four steps | Moderate (overall) | Good | Utilizes a different, potentially cheaper starting material. | Multi-step process, lower overall yield, more complex. |

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The reduction of 4-methyl-3-nitrophenol, particularly via catalytic hydrogenation, stands out as the most efficient and environmentally benign method for industrial-scale production, offering high yields and purity. Chemical reduction methods using iron or sodium sulfide provide cost-effective alternatives, especially for smaller-scale synthesis, though they present greater challenges in waste management. The multi-step synthesis from p-toluidine offers strategic flexibility based on raw material availability and cost. Ultimately, the selection of the optimal synthesis route requires a thorough evaluation of economic, logistical, and environmental factors specific to the manufacturing context.

A Technical Guide to 3-Amino-4-methylphenol (CAS: 2836-00-2): Properties, Synthesis, and Applications

Abstract

3-Amino-4-methylphenol is a pivotal aromatic organic compound that serves as a versatile intermediate in various industrial syntheses. Characterized by a phenol ring substituted with both an amino and a methyl group, its unique structure provides reactive sites for building complex molecules. This technical guide offers an in-depth analysis of its chemical identity, physicochemical properties, established synthesis protocols, and primary applications. With a focus on its critical role as a coupler in oxidative hair dyes and as a building block in the pharmaceutical and polymer sectors, this document provides researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization. Methodologies for synthesis, key reaction mechanisms, and essential safety protocols are detailed to ensure both successful and safe handling of this important chemical intermediate.

Chemical Identity and Properties

Nomenclature and Identification

Precise identification of this compound is critical due to the existence of structurally similar isomers. The primary identifier is its CAS (Chemical Abstracts Service) number, which distinguishes it from other aminocresols.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2836-00-2 | [1][2] |

| EC Number | 220-622-8 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Common Synonyms | 3-Amino-p-cresol, 5-Hydroxy-o-toluidine, 5-Hydroxy-2-methylaniline, 2-Amino-4-hydroxytoluene | [1][2] |

Expert Insight: Isomeric Differentiation

A common source of error in procurement and synthesis is confusion between aminocresol isomers. It is imperative to verify the CAS number. The key isomers are:

-

This compound (Target): CAS 2836-00-2. The amino and hydroxyl groups are meta to each other.

-

2-Amino-5-methylphenol: CAS 2835-98-5. The amino and hydroxyl groups are ortho to each other.[3][4][5]

-

4-Amino-3-methylphenol: CAS 2835-99-6. The amino and hydroxyl groups are para to each other.[6][7][8]

The relative positions of the functional groups dictate the final properties and reaction pathways, making correct identification paramount for any research or development application.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application.

| Property | Value | Source |

| Appearance | Light yellow to brown or dark green powder/crystals | [2] |

| Melting Point | 156-163 °C | [2] |

| pKa | 10.32 ± 0.18 (Predicted) | [2] |

| Stability | May be sensitive to prolonged exposure to air | [1][2] |

| Reactivity | Reacts with strong oxidizing agents | [1][2] |

Synthesis and Reaction Chemistry

The most prevalent and industrially viable methods for synthesizing this compound involve the reduction of a nitrophenol precursor. The choice of method often depends on factors like catalyst availability, safety considerations (e.g., handling high-pressure hydrogen), and desired purity.

Protocol 1: Reduction with Iron Nanoparticles and Sodium Borohydride

This method offers a high-yield pathway at room temperature, avoiding the need for high-pressure hydrogenation equipment. It is well-suited for laboratory-scale synthesis.

Causality Behind Experimental Choices:

-

Starting Material: 4-Methyl-3-nitrophenol is the logical precursor, as the nitro group can be selectively reduced to an amine without affecting the hydroxyl or methyl groups.

-

Reducing System: The combination of iron (Fe) nanoparticles and sodium borohydride (NaBH₄) in an aqueous solution provides an efficient and mild reduction environment. Iron acts as a catalyst, while NaBH₄ is the primary reducing agent.[2]

-

Solvent: An aqueous solution with a surfactant (like TPGS) facilitates the reaction between the organic substrate and the inorganic reducing agents.[2]

Experimental Protocol:

-

To a reaction vessel containing 1.0 mL of a 2 wt.% TPGS/H₂O solution, add 4-methyl-3-nitrophenol (77 mg, 0.50 mmol).[2]

-

Add Fe nanoparticles (6 mg) and sodium borohydride (29 mg, 0.75 mmol) to the mixture.[2]

-

Stir the reaction mixture vigorously at room temperature for 2 hours.[2]

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, extract the product using a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the solid by recrystallization from a hexane/ethyl acetate mixture to obtain this compound as a white solid (Reported Yield: 91%).[2]

Caption: Workflow for the synthesis of this compound via nitro group reduction.

Protocol 2: Catalytic Hydrogenation with Raney Nickel

This is a classic and robust industrial method for nitro group reduction, valued for its efficiency and the clean nature of the reaction, which produces water as the only byproduct.

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel is a highly active hydrogenation catalyst, particularly effective for reducing nitroarenes. Its porous structure provides a large surface area for the reaction.[9]

-

Hydrogen Source: Pressurized hydrogen gas is the reductant. The pressure (60 p.s.i.) ensures sufficient hydrogen is dissolved in the solvent to drive the reaction to completion.[9]

-

Equipment: A Parr bomb or a similar specialized pressure vessel is required to safely handle the flammable hydrogen gas at elevated pressures.[9]

Experimental Protocol:

-

Charge a Parr bomb with 3-nitro-4-methylphenol (70 g), tetrahydrofuran (200 ml), and activated Raney Nickel catalyst (2 g).[9]

-

Seal the vessel and purge it with nitrogen before introducing hydrogen.

-

Pressurize the vessel with hydrogen to 60 p.s.i.[9]

-

Shake the mixture for 3.5 hours, monitoring the pressure drop to gauge hydrogen uptake.[9]

-

Once the reaction is complete, carefully vent the excess hydrogen and purge with nitrogen.

-

Filter the mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and must be handled with care, typically kept wet.

-

Evaporate the solvent from the filtrate under reduced pressure.[9]

-

Recrystallize the resulting residue from ether to yield this compound as a grey solid.[9]

Key Applications and Field Insights

The bifunctional nature of this compound makes it a valuable precursor in several fields.

Core Application: Oxidative Dye Chemistry

The primary industrial application of this compound is as a dye intermediate, specifically as a "coupler" in permanent hair coloring formulations.

Mechanism of Action: In oxidative hair dyeing, small, colorless precursor molecules penetrate the hair shaft. An oxidizing agent (typically hydrogen peroxide) then initiates a chemical reaction between two types of precursors: a primary intermediate (or "base," e.g., p-phenylenediamine) and a coupler (e.g., this compound). This coupling reaction forms large, colored indo-dye molecules that are trapped within the hair cortex, resulting in a permanent color change. The specific shade produced depends on the chemical structures of the chosen base and coupler. The high purity of the intermediate is essential to ensure consistent and predictable color formation.

Caption: General mechanism of color formation in oxidative hair dyes.

Intermediate in Pharmaceutical and Specialty Chemical Synthesis

This compound serves as a crucial starting material for pharmaceuticals, plant protection products, and other specialty chemicals.[10][11] The ortho- and para- positions relative to the powerful activating hydroxyl and amino groups are susceptible to electrophilic substitution, while the amine and hydroxyl groups themselves can be readily derivatized. This allows for the construction of complex molecular scaffolds essential for biologically active compounds.

Polymer and Resin Science

High-purity grades of aminophenols are used in the synthesis of high-performance resins and even carbon fibers.[11] In these applications, the amino and phenol groups can react with other monomers (e.g., epoxides or formaldehyde) to form cross-linked polymer networks with desirable thermal and mechanical properties.

Safety, Handling, and Toxicology

Proper handling of this compound is essential to mitigate health risks. It is classified as an irritant.

Hazard Identification

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[12]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[12]

Stability and Storage

-